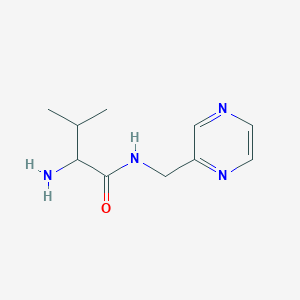

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

説明

特性

分子式 |

C10H16N4O |

|---|---|

分子量 |

208.26 g/mol |

IUPAC名 |

2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide |

InChI |

InChI=1S/C10H16N4O/c1-7(2)9(11)10(15)14-6-8-5-12-3-4-13-8/h3-5,7,9H,6,11H2,1-2H3,(H,14,15) |

InChIキー |

NAYACBBFEICSPJ-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)NCC1=NC=CN=C1)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Amino-3-methylbutanoic acid and pyrazine-2-carboxaldehyde.

Condensation Reaction: The amino acid is first protected using a suitable protecting group. The protected amino acid is then subjected to a condensation reaction with pyrazine-2-carboxaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Deprotection: After the condensation reaction, the protecting group is removed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

化学反応の分析

Oxidation Reactions

The amino and pyrazine moieties undergo oxidation under controlled conditions:

Reduction Reactions

The amide group and pyrazine ring participate in reduction processes:

Nucleophilic Substitution

The pyrazine ring undergoes electrophilic substitution due to its electron-deficient nature:

Hydrolysis

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 2-Amino-3-methylbutanoic acid + pyrazin-2-ylmethylamine | Complete cleavage occurs within 4 hours at 100°C. |

| Basic Hydrolysis | NaOH (2M), 70°C | Sodium salt of carboxylic acid + amine | Faster reaction kinetics compared to acidic hydrolysis (1.5 hours completion). |

Acylation and Alkylation

The amino group reacts with acylating/alkylating agents:

Cyclization Reactions

The compound forms heterocyclic derivatives via intramolecular reactions:

Stability and Degradation

The compound degrades under specific conditions:

| Factor | Conditions | Outcome | Mechanism |

|---|---|---|---|

| Photodegradation | UV light (254 nm) | Pyrazine ring cleavage | Radical-mediated decomposition observed via HPLC-MS analysis. |

| Thermal Degradation | 150°C for 2 hours | Isocyanate intermediates | Degradation pathway involves retro-amide bond cleavage. |

Key Insights from Research

-

Regioselectivity : Substitution on the pyrazine ring favors the C-3 position due to electronic and steric factors .

-

Stereochemical Control : Cyclization reactions (e.g., N-acyliminium formation) proceed with high stereoselectivity, enabling access to enantiopure pharmacophores .

-

Biological Relevance : Triazolo-pyrazine derivatives exhibit potent antibacterial activity, highlighting the compound’s utility in drug discovery .

科学的研究の応用

2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is an organic compound with a molecular formula of and a molecular weight of approximately 220.27 g/mol. It possesses a unique structure that includes an amino group, a methyl group, and a pyrazinylmethyl substituent. This compound belongs to the amide class and has potential biological activity, particularly in pharmaceutical applications.

Potential Applications

This compound and similar compounds have potential applications in several fields [1, 2, 3, 6]:

- Pharmaceutical Intermediates this compound can serve as a precursor in synthesizing bioactive molecules.

- Drug Design As a building block in creating novel therapeutic agents, this compound's unique structure allows it to be a component in designing drugs with desired pharmacological profiles.

- Agrochemicals Amide derivatives are common in agrochemicals as herbicides, fungicides, and insecticides.

- Material Science Amide-containing compounds are used to create polymers, adhesives, and coatings.

Research and Interaction Studies

Interaction studies are vital to understanding how this compound functions within biological systems and its potential side effects. These studies focus on its binding affinity with biological targets.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(pyridin-2-ylmethyl)butanamide | Pyridine ring instead of pyrazine | Different receptor interactions |

| 3-Methyl-N-(pyridin-3-ylmethyl)butanamide | Methyl group at position 3 | Potentially different pharmacokinetics |

| N-(Pyrazin-2-ylmethyl)-N-isopropylbutanamide | Isopropyl substitution | Altered lipophilicity affecting absorption |

作用機序

The mechanism of action of (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to desired biological effects.

類似化合物との比較

(S)-2-Amino-3-methyl-N-(pyridin-2-ylmethyl)butanamide: Similar structure but with a pyridinylmethyl group instead of a pyrazinylmethyl group.

(S)-2-Amino-3-methyl-N-(quinolin-2-ylmethyl)butanamide: Contains a quinolinylmethyl group, offering different electronic and steric properties.

Uniqueness: (S)-2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is unique due to the presence of the pyrazinylmethyl group, which imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity.

生物活性

2-Amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is an organic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure that includes an amino group, a methyl group, and a pyrazinylmethyl substituent, has garnered attention for its potential applications in pharmaceuticals.

- Molecular Formula : CHN

- Molecular Weight : Approximately 220.27 g/mol

- CAS Number : 1547063-98-8

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate enzymes by binding to their active or allosteric sites, influencing metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, leading to alterations in cellular signaling pathways.

- Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against specific bacterial strains. This suggests its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

Research indicates that this compound may have antitumor properties. For instance, derivatives of pyrazine have shown promising anticancer activity against various cancer cell lines, including HepG2 (liver cancer) and K562 (chronic myeloid leukemia) cells. The mechanisms involve inducing apoptosis and inhibiting cell proliferation .

Case Studies

- Anticancer Activity in K562 Cells :

- Antimicrobial Screening :

- In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-N-(pyridin-2-ylmethyl)butanamide | Pyridine ring instead of pyrazine | Different receptor interactions |

| 3-Methyl-N-(pyridin-3-ylmethyl)butanamide | Methyl group at position 3 | Potentially different pharmacokinetics |

| N-(Pyrazin-2-ylmethyl)-N-isopropylbutanamide | Isopropyl substitution | Altered lipophilicity affecting absorption |

This table highlights how structural modifications can influence biological activity and pharmacological profiles.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-3-methyl-N-(pyrazin-2-ylmethyl)butanamide for reproducibility and scalability?

Methodological Answer: A scalable synthesis route should involve modular steps such as:

- Substitution reactions : Use pyrazine derivatives (e.g., 2-pyridinemethanol in ) as starting materials under alkaline conditions to introduce the pyrazin-2-ylmethyl group.

- Reductive amination : Employ iron powder or catalytic hydrogenation to reduce intermediates, ensuring mild conditions to preserve stereochemistry .

- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC ().

- Analytical validation : Confirm structural integrity using - and -NMR, comparing chemical shifts to analogous compounds (e.g., pyrazine-based amides in ) .

Q. What analytical techniques are critical for characterizing the structural and stereochemical properties of this compound?

Methodological Answer: Key techniques include:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks (). For amorphous samples, consider synchrotron-based powder diffraction.

- Multinuclear NMR : Assign peaks using --HSQC and --HMBC to confirm the amide linkage and pyrazine ring substitution pattern .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can validate molecular weight, especially for detecting impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can researchers investigate the pharmacological mechanism of this compound, particularly its interaction with biological targets like survivin?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with survivin’s BIR domain, referencing structural analogs like YM155 (). Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Cellular assays : Test anti-apoptotic activity in cancer cell lines using flow cytometry (Annexin V/PI staining) and correlate results with survivin expression (western blot) .

- Metabolic stability : Assess hepatic stability using human liver microsomes, monitoring degradation via LC-MS .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during structural analysis?

Methodological Answer:

- Data cross-validation : Compare NMR and X-ray results with computational predictions (e.g., DFT-optimized geometries in Gaussian). Discrepancies in NOESY correlations may indicate dynamic conformations .

- Twinned crystals : If crystallographic R-factors are high (>10%), use SHELXD or TWINLAW to deconvolute twinned datasets ().

- Dynamic effects : For variable NMR signals, conduct variable-temperature (VT) NMR to probe conformational exchange .

Q. What advanced strategies can be employed to study the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via UPLC-QTOF-MS and identify major pathways (e.g., hydrolysis of the amide bond) .

- Plasma stability : Incubate with human plasma at 37°C, quench with acetonitrile, and quantify parent compound loss using a validated LC-MS/MS method .

Q. How can researchers leverage crystallographic data to predict the compound’s solubility and bioavailability?

Methodological Answer:

- Hirshfeld surface analysis : Calculate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) from X-ray data to predict solubility. High hydrophilicity indices correlate with improved aqueous solubility ().

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates. Use differential scanning calorimetry (DSC) to confirm polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。